![molecular formula C21H20FN3O B5670816 2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5670816.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from base pyrazole compounds with specific substitutions, leading to derivatives with potential biological activities. For example, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl) derivatives by reacting pyrazole with substituted acetamides, showcasing a typical approach to synthesizing complex molecules like the one (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography, which provide detailed information on the molecular geometry, bonding patterns, and the overall structure. For instance, the study by Nayak et al. (2014) on "2-Phenyl-N-(pyrazin-2-yl)Acetamide" utilized single-crystal X-ray diffraction to establish the compound's structure, highlighting the utility of such methods in analyzing molecular structures (Nayak et al., 2014).
Chemical Reactions and Properties
Related compounds undergo various chemical reactions, including cyclization, oxidation, and substitution, which significantly affect their chemical properties. The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form imidazo[1,2-a]pyrazine derivatives, as discussed by Zaitseva et al. (2020), is an example of how specific reactions can be employed to synthesize novel compounds with potential applications (Zaitseva et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Studies like the one by Lukose et al. (2015) offer insights into the vibrational frequencies and molecular structure through FT-IR, NMR spectroscopies, and DFT calculations, providing a basis for predicting the physical properties of similar compounds (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are essential for exploring the applications of such compounds. The synthesis and structural characterization studies, such as those by Kariuki et al. (2021), demonstrate the methods for modifying and analyzing the chemical properties of related compounds, offering insights into the potential chemical behaviors of the compound (Kariuki et al., 2021).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-7-9-19(10-8-18)25-14-15(13-24-25)12-23-21(26)11-17-6-5-16-3-1-2-4-20(16)17/h1-4,7-10,13-14,17H,5-6,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJCJHDLWBORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=CN(N=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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